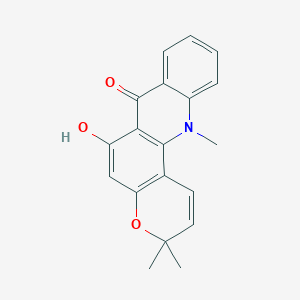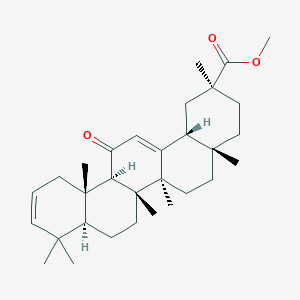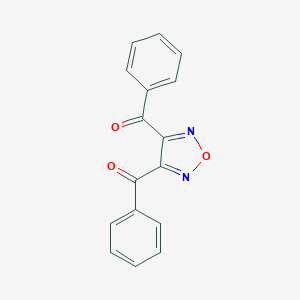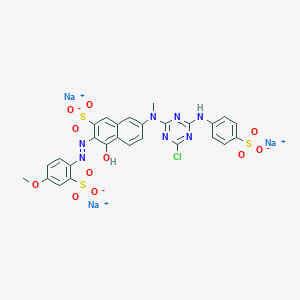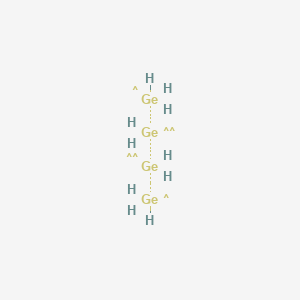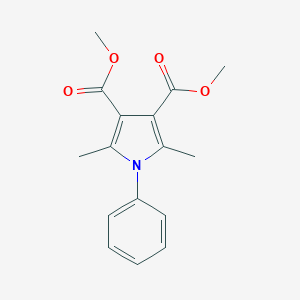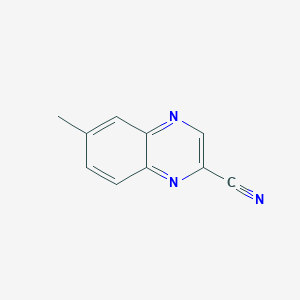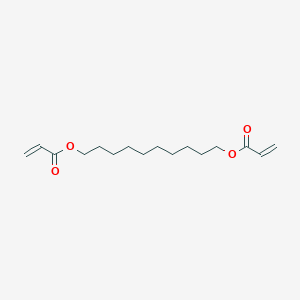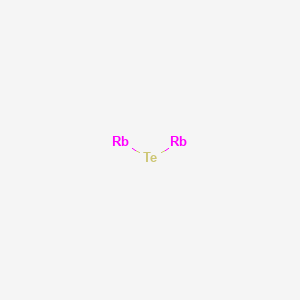
Rubidium telluride
Descripción general
Descripción
Rubidium telluride (Rb2Te) is an inorganic compound that appears as a yellow-green powder . It has a melting point of either 775 °C or 880 °C . It is considered a material of minor academic interest .
Synthesis Analysis
Like other alkali metal chalcogenides, Rb2Te is prepared from the elements in liquid ammonia . Other chemical routes such as microwave synthesis, spray pyrolysis, biosynthesis, and laser ablation techniques can also be used to synthesize metal telluride nanomaterials .Molecular Structure Analysis
Rubidium telluride has several polymorphs. At room temperature, ω-Rb2Te is a metastable antiflourite type structure, and transforms to α-Rb2Te upon heating, which is a PbCl2 type structure .Physical And Chemical Properties Analysis
Rubidium telluride is a yellow-green powder . It has a melting point of either 775 °C or 880 °C . The compound has several polymorphs .Aplicaciones Científicas De Investigación
Structural, Mechanical, and Thermodynamic Properties : A study on the structural, elastic, and thermodynamic properties of Rb2Te revealed its characteristics under pressure, using first-principles density functional theory calculations. This research is significant for understanding the compound's behavior in various environmental conditions and could be relevant for materials science applications (Bidai et al., 2017).
Chemical Bonding in Alkaline-Metal Lanthanide Silver Tellurides : Research on the electronic structure and bonding situation of RbPr2Ag3Te5, a type of telluride, provides insights into the nature of chemical bonding in these compounds. This has implications for the development of new materials and understanding of their electronic properties (Göbgen et al., 2019).
Electronic and Optical Properties : A study investigated the electronic and optical properties of various forms of Rb2Te, revealing how these properties change under different conditions. This research has implications for the development of electronic and optical devices (Alay-e-Abbas & Shaukat, 2011).
Photodetectors for Ultraviolet Light : Rubidium telluride has been used in the development of “solar blind” photodetectors for the middle and vacuum ultraviolet spectral regions. This has applications in areas such as astronomy and atmospheric science (Dunkelman, Fowler, & Hennes, 1962).
Solvent Extraction and Recovery : Research on the solvent extraction of rubidium from high concentration sulfate solutions has significant implications for the recovery and purification of rubidium, which is essential for various high-tech applications (Xiufeng et al., 2020).
Reaction in Liquid Ammonia Solutions : A study on the reaction of rubidium with tellurium in liquid ammonia solution by ultraviolet-visible spectroscopy provided insights into the formation of different rubidium tellurides, which could have implications for chemical synthesis and materials science (Poindexter & Schultz, 2013).
Rubidium in Perovskite-Silicon Tandems : Rubidium's role in enhancing the crystallinity and suppressing defect migration in perovskite materials for solar cells is an important area of research. This has implications for improving the efficiency of solar cells and other photovoltaic devices (Duong et al., 2017).
Protein Phasing in Crystallography : The use of rubidium ions for phasing in protein crystallography is an innovative application. This method can help determine protein structures, which is crucial for understanding biological processes and drug development (Korolev et al., 2001).
Direcciones Futuras
Rubidium telluride has potential applications as a hybrid photodiode for astroparticle physics . Tellurides, in general, are at the forefront of technologies and basic research, including explorative efforts in charge-density-waves, phase-change data storage devices, thermoelectrics, and topological insulators . The key to the tailored design of tellurides and their properties is a thorough understanding of their electronic structures including the bonding nature .
Propiedades
InChI |
InChI=1S/2Rb.Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPGEHAKPTWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb][Te][Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb2Te | |
| Record name | Rubidium telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894847 | |
| Record name | Rubidium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium telluride | |
CAS RN |
12210-70-7 | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12210-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirubidium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



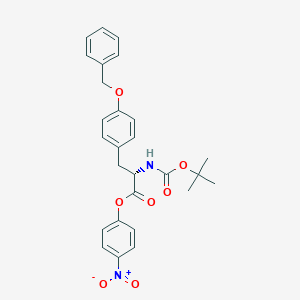
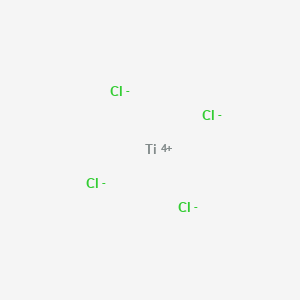
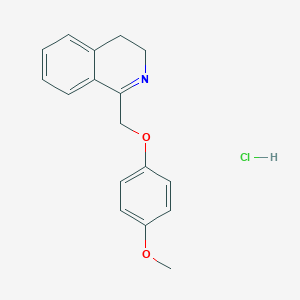
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

